molecular formula C5H9N5 B1267184 N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 4039-98-9

N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1267184
CAS No.: 4039-98-9
M. Wt: 139.16 g/mol
InChI Key: MLIWWBOLVXREMI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C5H9N5. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dimethylamine. The process can be summarized as follows:

    Starting Materials: Cyanuric chloride and dimethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

    Procedure: Cyanuric chloride is dissolved in the solvent, and dimethylamine is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.

    Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides, alkoxides, and thiolates. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives are formed.

    Oxidation Products: Oxidation leads to the formation of triazine oxides or other oxidized derivatives.

    Reduction Products: Reduction results in the formation of amines or other reduced compounds.

Scientific Research Applications

N,N-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N,N-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    2,4-diamino-6-dimethylamino-1,3,5-triazine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

    4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: This derivative has azido groups, making it more reactive and suitable for use in high-energy materials.

    2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: This compound is used in energetic materials due to its high nitrogen content and stability.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWWBOLVXREMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304608
Record name N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-98-9
Record name 4039-98-9
Source DTP/NCI
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Record name N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-dimethylamino-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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